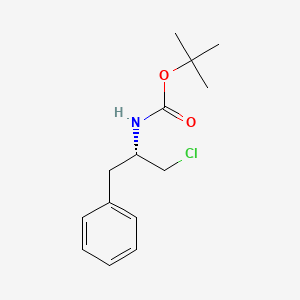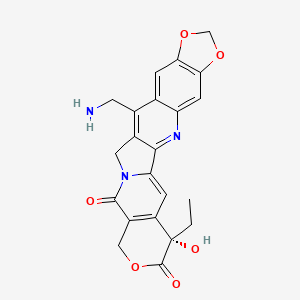
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorophenyl group, which is known to enhance the stability and reactivity of the molecule, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 3-methylbutan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of neurotransmitter reuptake or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-fluorophenyl)-3-methylbutan-1-amine: Similar in structure but with the fluorine atom in a different position.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with different applications.
3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole: A fluorinated pyrazole with unique properties.
Uniqueness
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride stands out due to its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in research focused on neurological and enzymatic processes.
Properties
Molecular Formula |
C11H17ClFN |
|---|---|
Molecular Weight |
217.71 g/mol |
IUPAC Name |
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
URPSAJXBQGFIHY-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=CC=C(C=C1)F)N.Cl |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)


![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)


![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)



![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)

![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)

